![molecular formula C10H10N2O2 B2464666 Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate CAS No. 573763-62-9](/img/structure/B2464666.png)
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and significant applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a cyclocondensation mechanism, forming the desired pyrazolo[1,5-a]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate and its derivatives have shown significant potential as pharmacological agents.
1.1 Antitumor Activity
Recent studies highlight the antitumor properties of pyrazolo[1,5-a]pyridine derivatives. They act on various biological targets, including protein kinases involved in cancer cell signaling pathways. For instance, the compound has been investigated for its ability to inhibit AXL and c-MET kinases, which are implicated in tumor growth and metastasis .
1.2 Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Pyrazolo[1,5-a]pyridine derivatives have been shown to inhibit enzymes that play critical roles in inflammation and cancer progression. This mechanism is crucial for developing new anti-inflammatory and anticancer drugs .
Material Science Applications
This compound exhibits promising properties for material science applications:
3.1 Photophysical Properties
The compound has been explored for its photophysical characteristics, making it suitable for optical applications such as fluorescent sensors and dyes. Its ability to undergo excited-state intramolecular proton transfer enhances its utility in developing advanced optical materials .
3.2 Crystal Engineering
The unique structural features of pyrazolo[1,5-a]pyridine derivatives allow them to form crystals with distinct conformational properties. This characteristic is beneficial for applications in solid-state physics and materials engineering .
Mechanism of Action
The mechanism of action of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in these interactions are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These have a different fusion pattern of the pyrazole and pyridine rings.
Pyrazolo[4,3-c]pyridines: Another variation in the fusion pattern of the rings.
Uniqueness: Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is unique due to its specific fusion pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C10H10N2O2
- Molecular Weight : 194.20 g/mol
- CAS Number : 92135088
This compound belongs to the class of pyrazolo[1,5-a]pyridines, which are known for their varied pharmacological properties, including anticancer and antimicrobial activities.
This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. Research has indicated that compounds within this class can inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl pyrazolo[1,5-a]pyridine derivatives. For instance:
- Inhibition of CDK2 and TRKA Kinases : In vitro assays demonstrated that certain derivatives exhibit potent inhibitory activity against CDK2 and TRKA kinases with IC50 values as low as 0.09 µM. These findings suggest that ethyl pyrazolo[1,5-a]pyridine derivatives can effectively hinder cancer cell proliferation by targeting key regulatory enzymes involved in the cell cycle .
- Antiproliferative Effects : A derivative of ethyl pyrazolo[1,5-a]pyridine was tested against 60 different cancer cell lines, showing a mean growth inhibition (GI%) of 43.9% across various types. This broad-spectrum activity indicates its potential as a versatile anticancer agent .
Antimicrobial Activity
Ethyl pyrazolo[1,5-a]pyridine derivatives have also been evaluated for their antimicrobial properties:
- Anti-Mycobacterium tuberculosis Activity : Some derivatives demonstrated promising in vitro potency against Mycobacterium tuberculosis (Mtb), with nanomolar MIC values against both drug-susceptible and multidrug-resistant strains. Notably, one compound significantly reduced bacterial burden in an infected mouse model .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of ethyl pyrazolo[1,5-a]pyridine derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl pyrazolo[1,5-a]pyridine-4-carboxylate and its derivatives?
The synthesis typically involves cyclocondensation reactions between pyrazole precursors and carbonyl-containing compounds. For example:
- Pyrazole-carboxylate intermediates : Ethyl 3-amino-1H-pyrazole-4-carboxylate reacts with formylated active proton compounds (e.g., enaminones) in the presence of KHSO₄ as a catalyst to form pyrazolo[1,5-a]pyrimidines .
- Multicomponent reactions : Ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylate reacts with β-diketones (e.g., pentane-2,4-dione) under reflux to yield pyrazolo[1,5-a]pyrimidine derivatives in 87–95% yields .
- Tandem reactions : 4-(Azidomethyl)pyrazole-3-carboxylic acid ethyl esters react with cyanoacetamides in THF using t-BuOK to form fused heterocycles (e.g., pyrazolo-triazolo-diazepines) .
Q. How are pyrazolo[1,5-a]pyridine derivatives characterized structurally?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion patterns. For example, pyrazolo[1,5-a]pyrazine derivatives show distinct aromatic proton shifts at δ 7.5–8.5 ppm .
- X-ray crystallography : Used to resolve bond lengths and torsion angles (e.g., carboxylate groups twisted at 55.6° from the pyridine plane in triazolo[1,5-a]pyridines) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M + H]⁺ peaks with <0.5 ppm error) .
- Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 61.65% calc. vs. 61.78% found) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or regioselectivity?
- Catalyst screening : KHSO₄ (2 equivalents) enhances cyclization efficiency in pyrazolo[1,5-a]pyrimidine synthesis by promoting proton transfer .
- Solvent and temperature : DMF at 60–80°C facilitates nucleophilic substitution in triazolo[1,5-a]pyridine synthesis, achieving 76% yields .
- Substituent effects : Electron-withdrawing groups on pyrazole precursors (e.g., -CN, -CO₂Et) direct regioselectivity during cyclocondensation .
Q. How should researchers resolve contradictions in spectral or analytical data?
- Cross-validation : Compare NMR data with literature analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives ).
- Crystallographic refinement : Adjust riding models for H atoms in X-ray data to resolve discrepancies in bond lengths (e.g., C–H = 0.93–0.97 Å) .
- Reproducibility checks : Replicate reactions under inert atmospheres to minimize side products (e.g., using N₂ in acetonitrile-based syntheses) .
Q. What strategies enable functionalization at position 7 of pyrazolo[1,5-a]pyridine derivatives?
- Halogenation : Bromination of 4-chloropyrazolo[1,5-a]pyrazine with PBr₃ yields 3-bromo derivatives for cross-coupling reactions .
- Nucleophilic substitution : React pyrazolo[1,5-a]pyrimidines with hydrazine hydrate to generate aminopyrazoles, which can be further derivatized .
- Oxidation/Reduction : Ethynyl groups on triazolo[1,5-a]pyridines can be oxidized to ketones or reduced to alkanes for diversification .
Q. How are tandem reactions applied to synthesize complex heterocycles from this compound?
- Cycloaddition-annulation : Ethyl 5-aminopyrazole-4-carboxylate reacts with sugar-derived intermediates (e.g., 3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-tetrahydrofuranos-4-yl) to form glycosylated pyrazolo[1,5-a]pyrimidines .
- One-pot protocols : A three-step regioselective synthesis uses a novel catalyst to assemble 5-methyl-4-phenyl pyrazolo[1,5-a]pyrimidines with minimal purification .
Q. Methodological Considerations
- Data interpretation : Always cross-reference experimental HRMS/NMR with computational predictions (e.g., DFT calculations for NMR shifts) .
- Scale-up challenges : Optimize solvent recovery and column chromatography conditions during industrial translation .
- Biological screening : Prioritize derivatives with electron-deficient pyridine rings for antimicrobial or anticancer assays, as suggested by SAR studies .
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLQOGGBMUMELA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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